
9,13-Di-cis-retinoic acid
Übersicht
Beschreibung
9,13-Di-cis-retinoic acid is a derivative of vitamin A and belongs to the family of retinoids. Retinoids are compounds that are chemically related to vitamin A and are known for their role in regulating cell growth, differentiation, and apoptosis. This compound is particularly significant due to its role as an endogenous ligand for retinoid X receptors, which are nuclear receptors involved in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Di-cis-retinoic acid typically involves the isomerization of all-trans-retinoic acid. This process can be catalyzed by thiol-containing compounds, which facilitate the conversion to a mixture of retinoic acid isomers, including this compound . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar isomerization techniques. The process requires stringent quality control to ensure the purity and consistency of the final product. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to separate and purify the desired isomer from the mixture .
Analyse Chemischer Reaktionen
Isomerization Reactions
9,13-DCRA participates in reversible and irreversible isomerization processes, primarily involving double-bond rearrangements in its polyene chain:
Key Isomerization Pathways
-
Studies in bovine plasma revealed that 9,13-DCRA levels rise postnatally (≤0.5 ng/mL at birth → 5–6 ng/mL at 48 hours), correlating with isomer interconversion dynamics .
-
In rats, intramuscular administration of 9-cis-retinoic acid produced 9,13-DCRA as a major circulating metabolite, while intravenous 9,13-DCRA generated 9-cis-retinoic acid .
Metabolic Pathways
9,13-DCRA undergoes oxidative and reductive transformations, mediated by hepatic and extrahepatic enzymes:
Primary Metabolic Reactions
-
Oxidative metabolites dominate in rats dosed with 9,13-DCRA, with 4-hydroxy and 4-oxo derivatives identified via nuclear magnetic resonance .
-
Volatile radiolabeled products detected in metabolic studies suggest β-oxidation of the carboxyl side chain .
Protein Binding and Interactions
9,13-DCRA exhibits limited affinity for retinoid-binding proteins, influencing its bioavailability:
-
Unlike 9-cis- and all-trans-retinoic acid, 9,13-DCRA’s low CRABP affinity limits its role in gene regulation but enhances systemic distribution .
Analytical Detection and Stability
Chromatographic methods are critical for distinguishing 9,13-DCRA from isomers:
-
Stability studies indicate that 9,13-DCRA isomerizes under UV light and ambient temperatures, necessitating antioxidant additives (e.g., BHT) during storage .
Pharmacological and Toxicological Implications
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Biological Significance
9,13-Di-cis-retinoic acid is a metabolite of 9-cis-retinoic acid and is characterized by its unique structural configuration that influences its biological activity. It has been identified as a significant compound in various physiological contexts, particularly in the regulation of gene expression through retinoic acid receptors (RARs) .
Role in Hepatic Fibrosis
Research has indicated that this compound plays a crucial role in hepatic fibrosis. A study demonstrated that this compound enhances the transactivation activity of RARalpha, which is associated with collagen synthesis in hepatic stellate cells (HSCs) . The findings suggest that increased levels of this compound correlate with the activation of HSCs and the expression of transforming growth factor-beta (TGF-beta), a key mediator in fibrogenesis.
Key Findings:
- Increased Levels : Elevated concentrations of this compound were observed during liver fibrosis development.
- Mechanistic Insights : The compound promotes collagen synthesis through TGF-beta signaling pathways.
Antitumor Activity
The antitumor properties of this compound have been explored in various cancer models. Studies have shown that it inhibits cell proliferation and induces differentiation and apoptosis in multiple cancer cell lines, including those from breast cancer and acute promyelocytic leukemia .
Mechanisms of Action:
- Cell Proliferation Inhibition : The compound has demonstrated effectiveness in reducing the growth of cancer cells.
- Induction of Apoptosis : It can trigger programmed cell death even in cells resistant to other retinoids .
Synergistic Effects with Other Agents
This compound exhibits synergistic effects when combined with other compounds, such as vitamin D3. Research indicates that this combination can enhance the inhibition of cell proliferation in certain leukemia models . This suggests potential for developing combination therapies that leverage the unique mechanisms of action of both agents.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound reveal its metabolic pathways and distribution within biological systems. Studies indicate that it is primarily metabolized into other retinoids and exhibits variable plasma concentrations depending on dosage and administration route . Understanding these pharmacokinetics is crucial for optimizing therapeutic strategies involving this compound.
Case Studies and Clinical Implications
Several case studies highlight the clinical relevance of this compound:
Wirkmechanismus
9,13-Di-cis-retinoic acid exerts its effects by binding to retinoid X receptors in the cell nucleus. Upon binding, these receptors undergo conformational changes that allow them to regulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. The activation of retinoid X receptors by this compound leads to the modulation of various signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- All-trans-retinoic acid
- 9-cis-retinoic acid
- 13-cis-retinoic acid
Comparison:
- All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia and severe acne. It primarily binds to retinoic acid receptors.
- 9-cis-retinoic acid: Acts as a ligand for both retinoic acid receptors and retinoid X receptors, making it versatile in its biological effects.
- 13-cis-retinoic acid: Commonly used in the treatment of severe acne and has anti-inflammatory properties .
Uniqueness of 9,13-Di-cis-retinoic acid: this compound is unique due to its specific binding affinity for retinoid X receptors, which distinguishes it from other retinoic acid isomers. This unique interaction allows it to modulate distinct signaling pathways and exert specific biological effects .
Biologische Aktivität
9,13-Di-cis-retinoic acid (9,13dcRA) is a geometric isomer of retinoic acid, primarily recognized as a metabolite of 9-cis-retinoic acid (9cRA). This compound has garnered attention due to its potential biological activities, particularly in cell differentiation and proliferation. Understanding its mechanisms and effects is crucial for evaluating its therapeutic potential and safety.
9,13dcRA is characterized by its dual cis configurations at the 9 and 13 positions. This structural uniqueness influences its interaction with retinoid receptors, which are pivotal in regulating gene expression related to growth and differentiation.
9,13dcRA functions primarily through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors modulate gene expression involved in cellular processes such as proliferation, differentiation, and apoptosis.
- Cell Proliferation : Studies indicate that 9cRA exhibits a slightly weaker activity than all-trans-retinoic acid (atRA) in inhibiting cell proliferation in HaCaT keratinocytes. In contrast, 9,13dcRA demonstrated minimal activity at biologically relevant concentrations .
- Differentiation : The compound has been shown to influence differentiation in various cell types. For instance, it modulates the differentiation of human keratinocytes and has been effective in promoting differentiation in acute promyelocytic leukemia cells .
Comparative Studies
Research comparing the effects of 9cRA and 9,13dcRA highlights that while 9cRA has significant biological effects, 9,13dcRA appears to be less potent or even inactive at lower concentrations. For example:
Pharmacokinetics
The pharmacokinetics of 9,13dcRA reveal that it is primarily formed from the metabolism of 9cRA. Studies show that after administration, peak plasma concentrations occur within hours, but the biological half-life can vary significantly among individuals. The elimination pathway predominantly involves metabolic processes rather than renal clearance .
Case Studies
- Keratinocyte Culture Study : In a controlled environment using HaCaT cells, researchers found that while atRA and 9cRA effectively inhibited cell growth and induced differentiation markers like involucrin, 9,13dcRA did not exhibit similar potency unless used at high concentrations .
- Hepatic Fibrosis Model : In rat models of hepatic fibrosis, increased levels of 9,13dcRA were associated with enhanced transactivation activity of RARα. This suggests a potential role in modulating fibrosis-related pathways .
- Human Plasma Analysis : Analysis of human plasma post-liver consumption revealed that 9,13dcRA is one of the major circulating retinoids. Its levels were correlated with dietary intake of retinoids and could have implications for understanding vitamin A metabolism in humans .
Eigenschaften
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-CDMOMSTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858776 | |
Record name | 9-cis,13-cis-Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5352-74-9 | |
Record name | 9,13-Di-cis-retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,13-Di-cis-retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-cis,13-cis-Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13-DI-CIS-RETINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.